molecular formula C27H23BrClN3O4 B10905272 2-(5-bromo-4-{(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-phenylacetamide

2-(5-bromo-4-{(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-phenylacetamide

Cat. No.: B10905272
M. Wt: 568.8 g/mol
InChI Key: HZUCEVYMERYEFQ-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-BROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)-N~1~-PHENYLACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 2-(5-BROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)-N~1~-PHENYLACETAMIDE involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of 2-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring.

    Bromination: The pyrazole derivative is then brominated using bromine in acetic acid to introduce the bromine atom at the desired position.

    Ethoxylation: The brominated pyrazole is reacted with ethyl iodide in the presence of a base to introduce the ethoxy group.

    Coupling with phenylacetyl chloride: The final step involves the coupling of the ethoxylated pyrazole with phenylacetyl chloride in the presence of a base to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and conditions to reduce costs and environmental impact.

Chemical Reactions Analysis

2-(5-BROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)-N~1~-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic conditions, organic solvents, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-BROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)-N~1~-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-BROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: It can inhibit the activity of specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Interacting with receptors: The compound may bind to cellular receptors, modulating their activity and affecting signal transduction pathways.

    Inducing apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

2-(5-BROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)-N~1~-PHENYLACETAMIDE can be compared with similar compounds such as:

    4-Bromo-2-chlorophenol: This compound shares similar halogen substituents but lacks the pyrazole and ethoxy groups.

    5-Bromo-2-chlorophenyl)(2-ethoxyphenyl)methanone: This compound has a similar structure but differs in the position and type of substituents.

    Indole derivatives: These compounds have a different core structure but may share similar biological activities.

The uniqueness of 2-(5-BROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)-N~1~-PHENYLACETAMIDE lies in its specific combination of substituents and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C27H23BrClN3O4

Molecular Weight

568.8 g/mol

IUPAC Name

2-[5-bromo-4-[(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-ethoxyphenoxy]-N-phenylacetamide

InChI

InChI=1S/C27H23BrClN3O4/c1-3-35-24-14-18(13-20-17(2)31-32(27(20)34)23-12-8-7-11-22(23)29)21(28)15-25(24)36-16-26(33)30-19-9-5-4-6-10-19/h4-15H,3,16H2,1-2H3,(H,30,33)/b20-13-

InChI Key

HZUCEVYMERYEFQ-MOSHPQCFSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3Cl)C)Br)OCC(=O)NC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3Cl)C)Br)OCC(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.